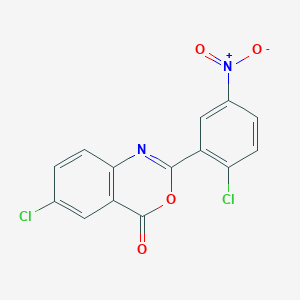

![molecular formula C22H27N7O B5548975 1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those bearing pyridyl/pyrimidinyl piperazine moiety, involves complex organic synthesis techniques. For instance, novel benzimidazole derivatives have been synthesized and their anticancer activities evaluated against various cancer cell lines, demonstrating their potential as anticancer agents (Çiftçi, Temel, & Yurttaş, 2021). Additionally, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates demonstrates the versatility and complexity of synthesizing benzimidazole derivatives (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The structural analysis of benzimidazole derivatives, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, reveals critical insights into their molecular configuration, including the planarity of the benzimidazole ring and its dihedral angle with adjacent groups, which is crucial for understanding their biological activity (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that are essential for their biological activity. For example, the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the significance of specific substitutions and modifications in enhancing their therapeutic potential (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the pharmacokinetics and pharmacodynamics of benzimidazole derivatives. The discovery of clinical candidates like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, showcases the importance of optimizing these properties for therapeutic applications (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity and interaction with biological targets, underpin their mechanism of action. The insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors' study illustrates how modifications in the benzimidazole structure can modulate enzyme inhibition, highlighting the compound's specificity and potential therapeutic benefits (Velaparthi et al., 2010).

Scientific Research Applications

Anticancer Activity

1-(2-{4-[2-Methyl-6-(1-Pyrrolidinyl)-4-Pyrimidinyl]-1-Piperazinyl}-2-Oxoethyl)-1H-Benzimidazole and its derivatives have been studied for their potential anticancer activities. A study by Çiftçi, Temel, and Yurttaş (2021) synthesized novel derivatives of this compound and evaluated their anticancer effects against A549 lung adenocarcinoma and C6 rat glioma cell lines. The results showed that some derivatives, specifically compounds 2e, 2f, and 2k, demonstrated significant antitumor activity with selective cytotoxicities and high apoptotic cell percentages on both cell lines (Çiftçi, Temel, & Yurttaş, 2021).

DNA Detection and Fluorescent Probing

Perin et al. (2011) explored the application of benzimidazole derivatives as potential fluorescent probes for DNA detection. They synthesized novel benzimidazo[1,2-a]quinolines, substituted with various nuclei including piperidine, pyrrolidine, and piperazine, and assessed their properties through fluorescence spectroscopy. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting potential applications as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Corrosion Inhibition

Yadav et al. (2016) conducted a study on the inhibition of corrosion using synthesized benzimidazole derivatives. The study focused on N80 steel in hydrochloric acid, where derivatives like 2-(1-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)phenol and 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol showed significant corrosion inhibition efficiency. This research highlights the potential of these compounds in corrosion inhibition applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antibacterial Properties

Research by Tucker et al. (1998) on oxazolidinones, a class of synthetic antibacterial agents, included the study of piperazinyl oxazolidinones with various heteroaromatic rings. These compounds showed promising antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, indicating their potential use in antibacterial therapies (Tucker, Allwine, Grega, Barbachyn, Klock, Adamski, Brickner, Hutchinson, Ford, Zurenko, Conradi, Burton, & Jensen, 1998).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O/c1-17-24-20(26-8-4-5-9-26)14-21(25-17)27-10-12-28(13-11-27)22(30)15-29-16-23-18-6-2-3-7-19(18)29/h2-3,6-7,14,16H,4-5,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEOJVDYGWTBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)